

# Experimental Design for VH032-Based PROTACs: Application Notes and Protocols

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## Compound of Interest

Compound Name: VH032-thiol-C6-NH2

Cat. No.: B12427519

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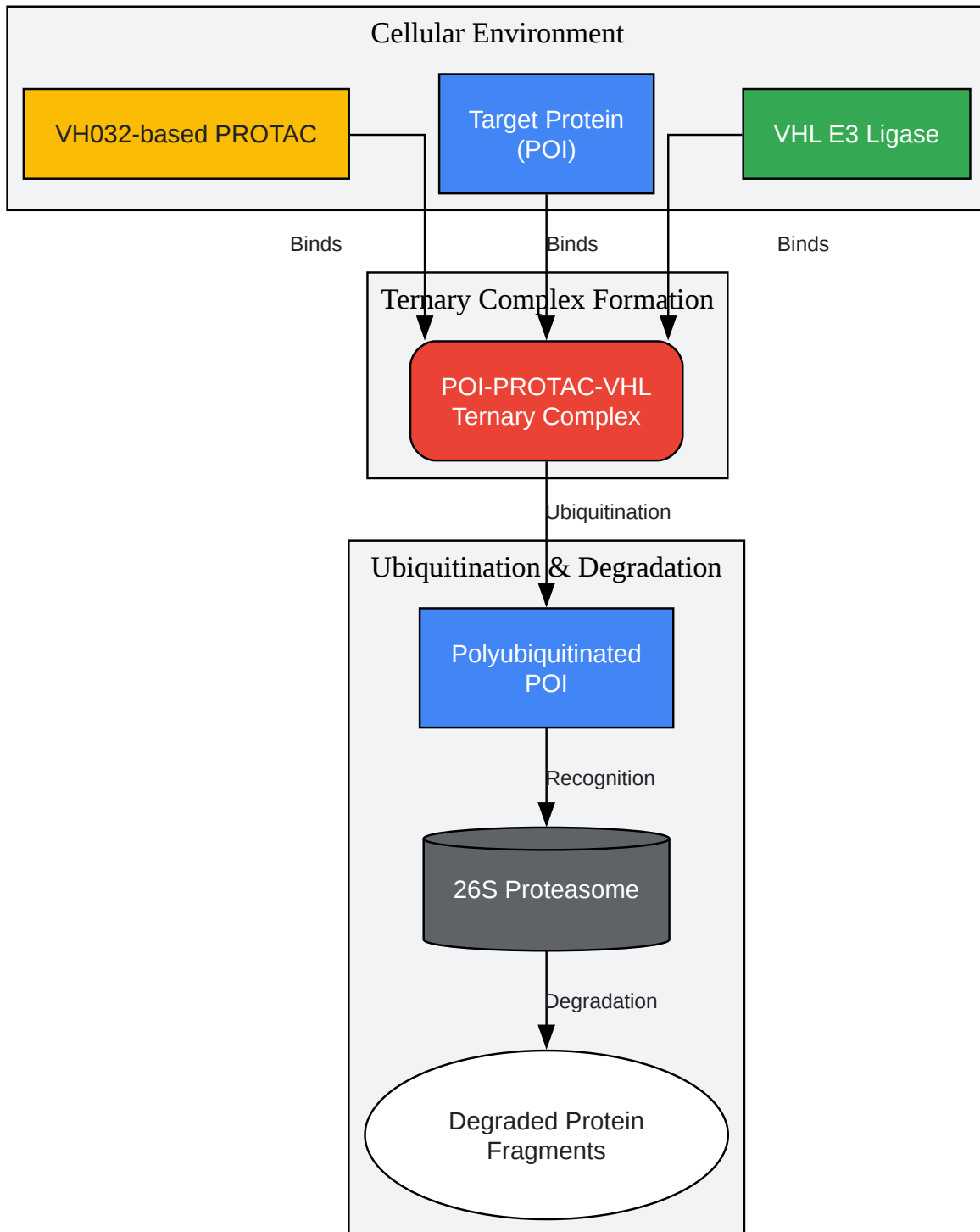
This document provides detailed application notes and experimental protocols for the design and evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These guidelines are intended to assist researchers in the development and characterization of novel protein degraders.

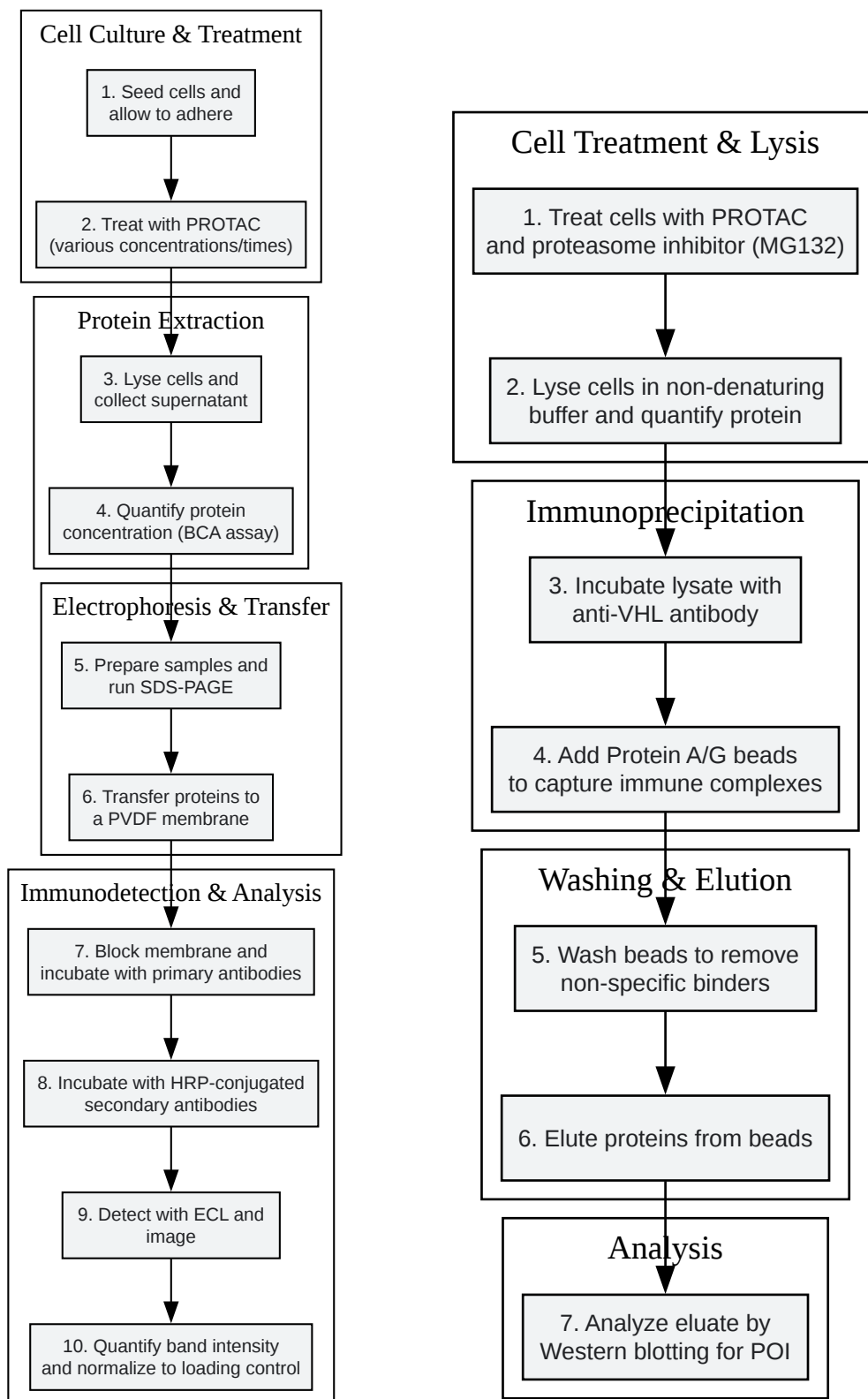
## Introduction to VH032-Based PROTACs

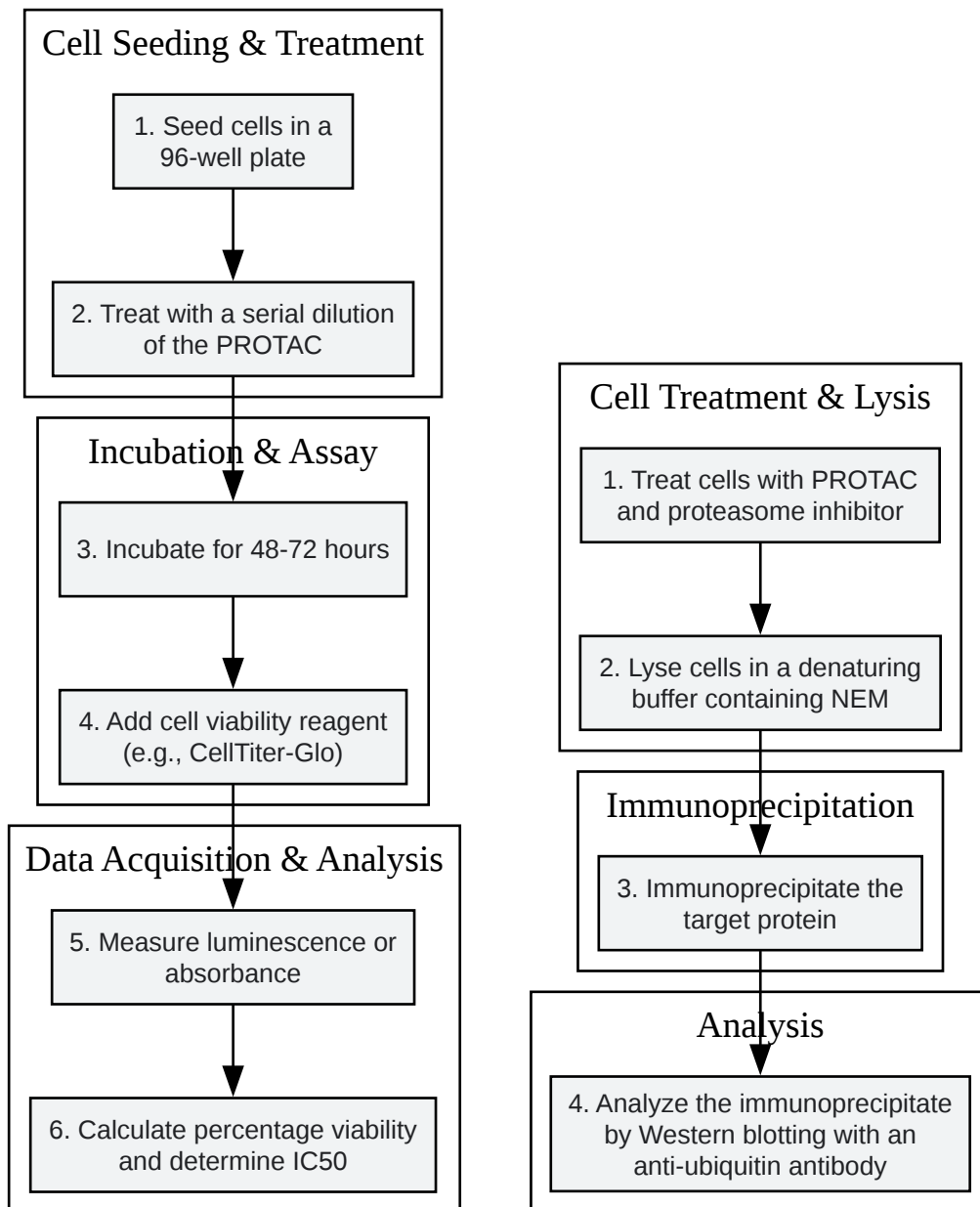
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] VH032 is a potent and selective ligand that binds to the VHL E3 ligase with a  $K_d$  of 185 nM, making it a widely used component in the design of VHL-recruiting PROTACs.[2] By inducing the proximity of the POI to the VHL E3 ligase, VH032-based PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1] This event-driven mechanism of action offers a powerful strategy to target proteins that have been traditionally considered "undruggable".

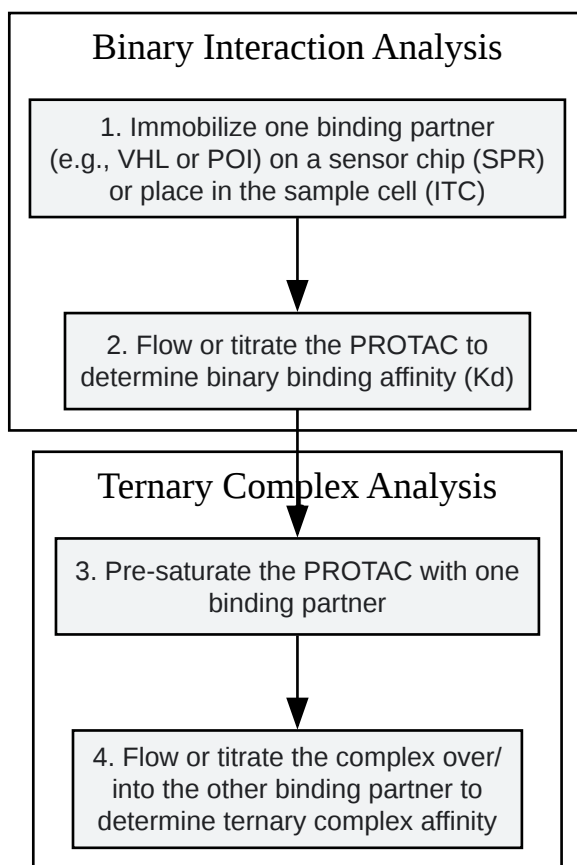
## Mechanism of Action

The fundamental mechanism of a VH032-based PROTAC involves the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the VHL E3 ligase. This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.









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## References

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- [2. E3 ligase ligand optimization of Clinical PROTACs - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
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